molecular formula C₁₈H₁₇Cl₂F₂N₄OS B560028 Afuresertib CAS No. 1047644-62-1

Afuresertib

Numéro de catalogue B560028
Numéro CAS: 1047644-62-1
Poids moléculaire: 427.32
Clé InChI: AHDFWNJLFALBJP-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Afuresertib is an orally bioavailable, selective, ATP-competitive, and potent pan-Akt kinase inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives . It has shown favorable safety, pharmacokinetics, and clinical activity in multiple myeloma .


Molecular Structure Analysis

Afuresertib has a molecular formula of C18H17Cl2FN4OS and a molecular weight of 427.32 . It belongs to the class of organic compounds known as amphetamines and derivatives .

Applications De Recherche Scientifique

Application in Multiple Myeloma

Scientific Field

Hematology - Oncology

Summary of Application

Afuresertib has been evaluated for its efficacy in treating multiple myeloma (MM), a type of hematologic malignancy. It targets the PI3K/AKT pathway, which is often overactive in MM cells .

Methods of Application

Patients received oral Afuresertib at doses ranging from 25 to 150 mg per day. The maximum tolerated dose (MTD) was established at 125 mg due to liver function test abnormalities at higher doses .

Results

The treatment led to partial responses in three patients and minimal responses in an additional three, indicating a potential therapeutic strategy for MM. The most common side effects were nausea, diarrhea, and dyspepsia .

Application in Triple-Negative Breast Cancer (TNBC)

Scientific Field

Oncology - Breast Cancer

Summary of Application

Afuresertib has been studied in combination with nab-paclitaxel for its potential to treat advanced solid tumors, primarily TNBC, which lacks targeted hormonal treatments .

Methods of Application

The study involved a multi-center, open-label, dose-escalation phase I/II trial with Afuresertib administered orally in combination with nab-paclitaxel intravenously on a defined schedule .

Results

The combination therapy showed a median progression-free survival (PFS) of 5.4 months in TNBC subjects, with common adverse events being rash and decreased white blood cell count .

Application in Hematologic Malignancies

Summary of Application

Afuresertib’s role as an AKT inhibitor has been explored for various hematologic malignancies, including non-Hodgkin lymphoma and Hodgkin disease .

Methods of Application

An open-label phase 1 study was conducted with varying doses of Afuresertib to evaluate its safety, pharmacokinetics, and clinical activity .

Results

Clinical activity was observed in multiple hematologic malignancies, with a favorable safety profile and manageable side effects .

Application in Solid Tumors

Scientific Field

Oncology - Solid Tumors

Summary of Application

Afuresertib has been tested for its efficacy in treating advanced solid tumors, including TNBC, as part of combination therapy to improve outcomes .

Methods of Application

Patients with advanced solid tumors received Afuresertib orally in combination with other agents like PD-L1 antibodies and chemotherapy .

Results

The treatment demonstrated anti-tumor activity with manageable adverse events, suggesting a potential benefit in solid tumor management .

Application in Ovarian Cancer

Scientific Field

Oncology - Gynecology

Summary of Application

Afuresertib is being investigated for its effectiveness in controlling the progression of platinum-resistant ovarian cancer (PROC) .

Methods of Application

A randomized phase II clinical study compared the efficacy and safety of Afuresertib plus paclitaxel versus paclitaxel alone in patients with PROC .

Results

The combination showed anti-tumor efficacy with an acceptable safety profile, providing a new option for PROC management .

Clinical Trials Overview

Scientific Field

Clinical Research

Summary of Application

Afuresertib has been part of various clinical trials to assess its safety and efficacy across different types of cancers, including breast, ovarian, and prostate cancers .

Methods of Application

These trials include multi-regional clinical trials (MRCTs) and pivotal trials, following rigorous clinical protocols to evaluate the drug’s performance .

Results

The ongoing trials aim to address unmet medical needs in cancer treatment, with some studies showing promising results in terms of safety and efficacy .

This analysis provides a detailed overview of Afuresertib’s applications in various scientific fields, highlighting its potential as a therapeutic agent in oncology. The results from clinical trials and studies suggest that Afuresertib could be a valuable addition to cancer treatment regimens, particularly for malignancies where current options are limited.

Building on the previous analysis, here’s an additional application of Afuresertib in a scientific research context:

Application in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Scientific Field

Urology - Oncology

Summary of Application

Afuresertib, in combination with LAE001, is being evaluated for treating mCRPC following standard of care treatment. This combination aims to address the unmet medical needs of late-stage, difficult-to-treat cancer .

Methods of Application

The Phase III clinical trial protocol involves an open-label, dose-escalation and dose expansion study. Patients who progressed on 1–3 lines of standard treatments, including at least one line of abiraterone or second-generation AR antagonists, were enrolled .

Results

As of November 2023, the median radiographic progression-free survival (rPFS) was reported to be 8.1 months, which is a significant improvement compared to the historical median rPFS of 2 to 4 months under standard treatments. The combination therapy was generally tolerable with manageable treatment emergent adverse events .

This application highlights Afuresertib’s potential in improving treatment outcomes for patients with mCRPC, offering a new avenue for precision therapy in a field with limited options.

Application in Drug-Resistant Tumors

Scientific Field

Oncology - Drug Resistance

Summary of Application

Afuresertib has been investigated for its potential to treat drug-resistant tumors by targeting the AKT pathway, which is involved in cell survival and resistance mechanisms .

Methods of Application

Clinical trials have assessed the safety and efficacy of Afuresertib in patients with various advanced solid tumors, including those resistant to standard treatments .

Results

The studies have shown that Afuresertib can reduce AKT activity, leading to a decrease in tumor cell survival and potentially overcoming drug resistance .

Application in Synergistic Cancer Therapy

Scientific Field

Oncology - Combination Therapies

Summary of Application

Afuresertib is being studied as a synergistic agent in combination with immune checkpoint inhibitors (ICIs) and chemotherapy, particularly for its efficacy in triple-negative breast cancer (TNBC) .

Methods of Application

The phase I/II clinical trials involve a multi-center, open-label, dose-escalation study to evaluate the combination therapy’s safety, tolerability, and anti-tumor activity .

Results

Preliminary results indicate that the combination of Afuresertib with ICIs and chemotherapy may provide a clinically meaningful advancement in the treatment of TNBC, with manageable side effects and improved progression-free survival .

Safety And Hazards

Afuresertib has a favorable safety profile with manageable side effects . The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Afuresertib has been used in trials studying the treatment of cancer and hematologic neoplasms . As of June 30, 2023, Laekna has initiated six clinical trials including one pivotal trial for Afuresertib (LAE002), LAE001, and LAE005 to address unmet medical needs in cancers, such as ovarian cancer, breast cancer, and prostate cancer .

Propriétés

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146711
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afuresertib

CAS RN

1047634-63-8, 1047644-62-1
Record name GSK 2110183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
770
Citations
M Yamaji, A Ota, MD Wahiduzzaman… - Cancer …, 2017 - Wiley Online Library
… Afuresertib significantly inhibited colony formation by ACC-MESO-4, MSTO-211H, and NCI-… the effect of afuresertib and perifosine on the clonogenicity. Afuresertib but not perifosine …
Number of citations: 50 onlinelibrary.wiley.com
A Spencer, SS Yoon, SJ Harrison… - Blood, The Journal …, 2014 - ashpublications.org
The PI3K/AKT pathway is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance. We conducted …
Number of citations: 139 ashpublications.org
JH Wu, AL Limmer, D Narayanan… - Clinical and …, 2021 - academic.oup.com
… effect of afuresertib, a novel ATP‐competitive AKT inhibitor, in MCC. Specifically, our data demonstrate that afuresertib … The collective effect of afuresertib on cellular signalling pathways …
Number of citations: 4 academic.oup.com
AW Tolcher, A Patnaik, KP Papadopoulos… - Cancer chemotherapy …, 2015 - Springer
… of afuresertib in patients with advanced hematologic malignancies concluded that afuresertib is … In the Phase I dose-escalation study of afuresertib in combination with bortezomib and …
Number of citations: 160 link.springer.com
J Wu, AL Limmer, D Narayanan, H Doan… - Journal of the American …, 2020 - jaad.org
… of MCC cells with afuresertib led to robust inhibition of cell … that the AKT inhibitor afuresertib induces activation of pro-… considerations for the use of afuresertib in the future management …
Number of citations: 1 www.jaad.org
RJ Arceci, CE Allen, I Dunkel, ED Jacobsen, J Whitlock… - Blood, 2013 - Elsevier
… In the first-time-in-human (FTIH) study of the oral pan-AKT inhibitor afuresertib (… daily afuresertib. This observation led to the evaluation of the use of afuresertib in patients with LCH. …
Number of citations: 11 www.sciencedirect.com
B Min, Y Wang, F Liang, CX Wang, F Wang, Z Yang - Disease Markers, 2022 - hindawi.com
… Our results indicated that afuresertib is closely related to the survival, … afuresertib could reduce tumor volume and mass in EC rats through in vivo experiments. In conclusion, afuresertib …
Number of citations: 1 www.hindawi.com
RJ Arceci, CE Allen, IJ Dunkel… - Pediatric blood & …, 2017 - Wiley Online Library
… This trial of afuresertib in patients with LCH showed preliminary clinical efficacy with acceptable tolerability. Afuresertib resulted in disease responses in patients with both treatment-…
Number of citations: 19 onlinelibrary.wiley.com
PM Voorhees, A Spencer, HJ Sutherland, ME O'Dwyer… - 2013 - ashpublications.org
Background Afuresertib (GSK2110183) is a potent pan-AKT inhibitor that demonstrated synergy with bortezomib in preclinical models of multiple myeloma (MM) and single agent …
Number of citations: 30 ashpublications.org
SP Blagden, AL Hamilton, L Mileshkin, S Wong… - Clinical Cancer …, 2019 - AACR
… afuresertib at 50–150 mg/day with intravenous paclitaxel (175 mg/m 2 ) and carboplatin (AUC5) every 3 weeks for six cycles followed by maintenance afuresertib … oral afuresertib at the …
Number of citations: 41 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.